3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
Description
Evolution of Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazoles, five-membered heterocycles containing two nitrogen and one oxygen atom, have evolved from simple synthetic curiosities to cornerstone motifs in drug discovery. The 1,2,4-oxadiazole isomer, in particular, gained prominence in the mid-20th century for its metabolic stability and ability to mimic peptide bonds, enabling its use as a bioisostere in protease inhibitors. Early derivatives demonstrated modest antimicrobial activity, but systematic structural optimization revealed broader pharmacological potential. For example, the introduction of electron-withdrawing groups (e.g., trifluoromethoxy) in the 1980s enhanced binding affinity to hydrophobic enzyme pockets, paving the way for applications in oncology and neurology.
A landmark study in 2012 identified 1,2,4-oxadiazole derivatives as potent adenosine receptor antagonists, validating their utility in central nervous system disorders. Subsequent decades saw diversification into anticancer agents, with derivatives inhibiting telomerase and tubulin polymerization. The scaffold’s versatility stems from its synthetic accessibility—routes such as amidoxime cyclization and 1,3-dipolar additions allow rapid generation of structural diversity.
Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole scaffold’s pharmacological value arises from three key attributes:
- Metabolic Stability : Resistance to cytochrome P450-mediated oxidation, attributed to the electron-deficient oxadiazole ring, extends plasma half-life compared to traditional aryl moieties.
- Hydrogen-Bonding Capacity : The N-O-N motif engages in strong hydrogen bonds with targets like kinase ATP-binding sites, as demonstrated in epidermal growth factor receptor (EGFR) inhibitors.
- Structural Modularity : Substituents at the 3- and 5-positions can be tailored to optimize solubility, lipophilicity, and target selectivity. For instance, trifluoromethoxy groups enhance blood-brain barrier penetration, while methyl groups reduce steric hindrance.
Recent computational studies correlate these features with improved binding energies in antimicrobial targets (e.g., Staphylococcus aureus enoyl-ACP reductase) and anticancer targets (e.g., Bcl-2).
Pyridinone-Oxadiazole Hybrid Molecules: Emergence and Importance
Hybrid molecules combining pyridinone and oxadiazole pharmacophores emerged in the early 2000s to address multidrug resistance. Pyridinone, a lactam-containing heterocycle, contributes planar aromaticity and hydrogen-bonding sites, complementing the oxadiazole’s rigidity. The fusion of these motifs creates dual-action agents:
- Synergistic Target Engagement : Pyridinone interacts with catalytic lysine residues in kinases, while oxadiazole anchors to hydrophobic subpockets.
- Enhanced Pharmacokinetics : Hybridization reduces efflux pump recognition, as seen in P-glycoprotein-overexpressing cancer cell lines.
Notable examples include 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one , which inhibits telomerase at nanomolar concentrations, and 1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-5-[3-[4-(trifluoromethyloxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridin-2-one , a selective COX-2 inhibitor.
Historical Development Timeline
Current Research Landscape and Knowledge Gaps
Recent studies focus on 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one as a multitarget agent, with preliminary data suggesting activity against Pseudomonas aeruginosa biofilms and glioblastoma cells. However, critical gaps persist:
- Mechanistic Elucidation : The compound’s exact mode of action remains uncharacterized, particularly its interaction with bacterial efflux pumps.
- Resistance Mitigation : Structural strategies to circumvent oxidase-mediated degradation in Candida auris are unexplored.
- Synthetic Optimization : Current yields for dual oxadiazole systems rarely exceed 40%, necessitating greener catalysts.
Future research must address these challenges to unlock the compound’s full therapeutic potential.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O4/c1-10-22-16(30-24-10)13-3-2-8-26(17(13)27)9-14-23-15(25-29-14)11-4-6-12(7-5-11)28-18(19,20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJDLWXWJDLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex molecule featuring a 1,2,4-oxadiazole core that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N7O3 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1235300-29-4 |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Enzymes : Compounds with the 1,2,4-oxadiazole structure have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are crucial for cancer cell growth and survival .
- Molecular Docking Studies : Molecular docking studies have demonstrated that these compounds can effectively bind to the active sites of various cancer-related enzymes, indicating their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented. These compounds have shown activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
- Antifungal Properties : Some derivatives also exhibit antifungal activity against common fungal strains, making them candidates for further development in treating infections .
Case Studies
Several studies highlight the effectiveness of oxadiazole derivatives in various biological assays:
- Antitumor Efficacy : A study explored a series of oxadiazole derivatives and found that certain compounds significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells .
- Antibacterial Screening : In a comparative study, new oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Oxadiazoles in Compound A likely confer greater metabolic stability compared to thiol-containing analogues like Compound E, which may undergo oxidation .
- Synthetic Complexity : Compound A’s methyl-bridged oxadiazole architecture requires multi-step synthesis, whereas coumarin-containing Compound D introduces photolability challenges .
Q & A
Q. Advanced
-
Design of Experiments (DoE) can systematically evaluate interactions between variables. For example:
Variable Range Tested Impact on Yield Temperature 60–120°C Non-linear pH 4.5–7.5 Critical for cyclization Solvent polarity Ethanol vs. DMF Affects solubility of intermediates -
Prioritize parameters with the highest impact (e.g., pH for cyclization ) and adjust others iteratively.
Which analytical techniques are most effective for structural confirmation and purity assessment?
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry of oxadiazole rings and pyridinone substitution patterns .
- HPLC : Quantify purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Validate molecular weight and detect trace impurities .
What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
Q. Advanced
- Modular substituent variation : Replace trifluoromethoxy with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the oxadiazole moieties and enzymatic active sites .
- In vitro assays : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) to correlate substituent effects with IC50 values .
How does the compound’s stability vary under different pH and storage conditions?
Q. Advanced
-
pH stability studies :
pH Degradation Half-Life (25°C) Major Degradation Pathway 2.0 24 hours Oxadiazole ring hydrolysis 7.4 >7 days Stable 9.0 48 hours Pyridinone oxidation -
Storage recommendation : Lyophilize and store at -20°C under inert atmosphere to prevent hydrolysis .
What computational approaches are used to predict binding modes with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Glide to model interactions with proteins (e.g., PARP-1 or COX-2). The trifluoromethoxy group’s electron-withdrawing nature enhances π-stacking in hydrophobic pockets .
- MD simulations : GROMACS to assess binding stability over 100 ns trajectories .
How can impurities from incomplete cyclization be identified and mitigated?
Q. Advanced
- HPLC-MS : Detect unreacted precursors or byproducts (e.g., open-chain intermediates) .
- Mitigation :
- Increase reaction time or temperature for cyclization .
- Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents .
What pharmacokinetic parameters should be prioritized in early-stage studies?
Q. Advanced
- Aqueous solubility : Use shake-flask method with UV detection; logP ~3.5 predicts moderate permeability .
- Microsomal stability : Test hepatic clearance using rat liver microsomes .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
What mechanistic insights explain the regioselectivity of oxadiazole formation?
Q. Advanced
- DFT calculations : Reveal lower activation energy for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole due to favorable orbital overlap during cyclization .
- Experimental validation : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during ring closure .
How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Q. Advanced
-
Co-crystallization : Grow crystals with protein targets (e.g., kinases) to capture binding conformations .
-
Key data :
Parameter Value Space group P2₁2₁2₁ Resolution 1.8 Å Torsion angles Confirm oxadiazole planarity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
